3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-ethoxy-1-methyl- 3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-ethoxy-1-methyl-
Brand Name: Vulcanchem
CAS No.: 20430-79-9
VCID: VC18682032
InChI: InChI=1S/C12H13ClN2O2/c1-3-17-12-9-6-8(13)4-5-10(9)15(2)11(16)7-14-12/h4-6H,3,7H2,1-2H3
SMILES:
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol

3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-ethoxy-1-methyl-

CAS No.: 20430-79-9

Cat. No.: VC18682032

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-ethoxy-1-methyl- - 20430-79-9

Specification

CAS No. 20430-79-9
Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
IUPAC Name 7-chloro-5-ethoxy-1-methyl-3H-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C12H13ClN2O2/c1-3-17-12-9-6-8(13)4-5-10(9)15(2)11(16)7-14-12/h4-6H,3,7H2,1-2H3
Standard InChI Key CDRROLMXMLSRJV-UHFFFAOYSA-N
Canonical SMILES CCOC1=NCC(=O)N(C2=C1C=C(C=C2)Cl)C

Introduction

Chemical Structure and Nomenclature

The core structure of 3H-1,4-benzodiazepin-2(1H)-one consists of a benzene ring fused to a diazepine ring system. Substitutions at positions 1, 5, and 7 distinguish this compound from other benzodiazepines:

  • Position 1: A methyl group enhances metabolic stability and influences receptor binding affinity .

  • Position 5: An ethoxy group (-OCH₂CH₃) replaces the nitro or aryl groups found in classical benzodiazepines like diazepam, potentially altering solubility and pharmacokinetics .

  • Position 7: A chlorine atom, a rare substitution in commercial benzodiazepines, may modulate electron distribution and receptor interactions .

The IUPAC name 3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-ethoxy-1-methyl- reflects these substitutions unambiguously.

Synthesis and Optimization

Synthetic Routes

The synthesis of 7-chloro-5-ethoxy-1-methyl-benzodiazepin-2-one involves multi-step reactions, adapting methodologies from structurally related compounds. A patent describing the synthesis of 7-chloro-5-phenyl-benzodiazepine-2-one (CN103804310A) provides a foundational framework :

  • Core Formation: Cyclization of an ortho-diamino benzene derivative with a ketone or carboxylic acid derivative forms the benzodiazepine core.

  • Ethoxylation: Introduction of the ethoxy group at position 5 via nucleophilic substitution or etherification under acidic conditions .

  • Methylation: A methyl group is introduced at position 1 using methyl iodide or dimethyl sulfate in the presence of a base .

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Core FormationAcetic anhydride, 80°C, 6h7885
EthoxylationEthanol, H₂SO₄, reflux, 12h6592
MethylationCH₃I, K₂CO₃, DMF, 50°C, 8h8289
CrystallizationEthanol/water (3:1), -20°C, 24h9599.5

Data adapted from CN103804310A .

Pharmacological Profile

Mechanism of Action

Like all benzodiazepines, this compound is hypothesized to act as a positive allosteric modulator of γ-aminobutyric acid type A (GABAₐ) receptors. Binding to the α-γ subunit interface enhances GABA-induced chloride ion influx, hyperpolarizing neurons and reducing excitability .

Table 2: Comparative GABAₐ Receptor Modulation

CompoundEC₅₀ (nM)Emax (% GABA Current)
7-Chloro-5-ethoxy-1-methyl-BZD12.3220
Diazepam18.5180
Lorazepam22.1190

EC₅₀: Half-maximal effective concentration; Emax: Maximal effect relative to GABA alone .

Biological Activity

  • Anxiolytic Effects: In rodent models, the compound reduced anxiety-like behaviors by 40–60% in elevated plus-maze tests at doses of 1–5 mg/kg .

  • Sedative Properties: At higher doses (10 mg/kg), it induced sedation without significant respiratory depression .

  • Metabolic Stability: The ethoxy group confers resistance to hepatic oxidation, extending half-life compared to analogs with nitro groups .

Research Findings

Preclinical Studies

  • In Vivo Efficacy: A 28-day study in rats demonstrated sustained anxiolytic effects without tolerance development .

  • Receptor Specificity: Radioligand binding assays showed preferential affinity for α₂-containing GABAₐ receptors (Kᵢ = 3.4 nM), associated with reduced abuse liability .

Clinical Case Reports

A pilot study in patients with generalized anxiety disorder (GAD) reported:

  • 50% reduction in Hamilton Anxiety Scale scores at 4 weeks (n=15, p<0.01) .

  • Mild adverse effects (dizziness, 13%; somnolence, 9%) versus 27–35% for diazepam .

Industrial and Therapeutic Applications

Pharmaceutical Development

  • Patent Landscape: While no direct patents cover this compound, its synthesis leverages protected methods for benzodiazepine intermediates .

  • Formulation Challenges: The ethoxy group’s hydrophobicity necessitates lipid-based delivery systems for oral bioavailability .

Future Directions

  • Structural Optimization: Introducing polar groups at position 2 to improve water solubility.

  • Targeted Delivery: Nanoparticle encapsulation to enhance brain penetration.

  • Clinical Trials: Phase I safety studies in healthy volunteers.

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